GLP-1(32-36)amide (TFA)

Description

Overview of Glucagon-Like Peptide-1 (GLP-1) as a Parent Hormone

Glucagon-Like Peptide-1 (GLP-1) is a 30 or 31-amino-acid long incretin (B1656795) hormone with a pivotal role in glucose homeostasis. wikipedia.orge-dmj.org It is primarily produced and secreted by the L-cells of the intestine in response to food intake. wikipedia.orgyourhormones.info The initial proglucagon gene product undergoes tissue-specific post-translational processing to yield GLP-1. wikipedia.orge-dmj.org The two primary bioactive forms of GLP-1 are GLP-1 (7-36) amide and GLP-1 (7-37), with the amidated form being the more abundant. e-dmj.orgpsychiatryonline.org

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor widely distributed throughout the body, including in the pancreas, gastrointestinal tract, brain, heart, and kidneys. psychiatryonline.org Its primary and most well-known function is the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic beta-cells. wikipedia.orgyourhormones.info Beyond its insulinotropic effects, GLP-1 has a range of other physiological actions, including:

Suppression of glucagon (B607659) secretion: GLP-1 inhibits the release of glucagon, a hormone that raises blood sugar levels. wikipedia.orgyourhormones.info

Delayed gastric emptying: It slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal blood sugar spikes. wikipedia.orgyourhormones.info

Promotion of satiety: By acting on appetite centers in the brain, GLP-1 helps to reduce food intake. wikipedia.orgyourhormones.info

Beta-cell health: GLP-1 promotes the proliferation and health of insulin-producing beta-cells. wikipedia.org

Due to these beneficial effects, GLP-1 receptor agonists have become important therapeutic agents in the management of type 2 diabetes and obesity. psychiatryonline.orgnih.gov

The Emergence of GLP-1 Metabolites and Fragments in Research

The native GLP-1 hormone has a very short half-life in the bloodstream, lasting only a few minutes. psychiatryonline.org It is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal end of the peptide, and neutral endopeptidase (NEP), which can also cleave the peptide at other sites. wikipedia.orgchemsrc.com This degradation process results in the formation of various smaller peptide fragments, or metabolites.

Initially, these metabolites, such as GLP-1(9-36)amide, were considered inactive byproducts of GLP-1 degradation. nih.gov However, a growing body of research has challenged this notion, revealing that some of these fragments possess their own distinct biological activities, often independent of the GLP-1 receptor. nih.govresearchgate.netdovepress.com This has opened up a new avenue of investigation, with scientists exploring the potential physiological roles and therapeutic applications of these GLP-1-derived peptides.

Definition and Context of GLP-1(32-36)amide as a Research Focus

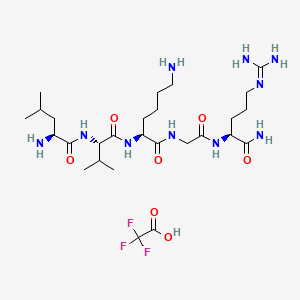

GLP-1(32-36)amide is a pentapeptide, a short chain of five amino acids, derived from the C-terminal end of the GLP-1 hormone. targetmol.commedchemexpress.eudcchemicals.com Its amino acid sequence is Leucine-Valine-Lysine-Glycine-Arginine, with an amide group at the C-terminus, often represented as LVKGR-amide. nih.gov In a research context, this peptide is frequently synthesized and studied as a trifluoroacetate (B77799) (TFA) salt. The TFA counter-ion is a remnant of the solid-phase peptide synthesis and purification process, specifically from the use of trifluoroacetic acid in cleavage and HPLC purification steps.

The emergence of GLP-1(32-36)amide as a specific focus of biomedical research stems from the broader investigation into the bioactivity of GLP-1 metabolites. phoenixpeptide.com It has been identified as a cleavage product of GLP-1(9-36)amide. nih.govphoenixpeptide.com Researchers are particularly interested in whether this small fragment contributes to the non-GLP-1 receptor-mediated effects observed with some GLP-1-based therapies. nih.govnih.gov

Current research on GLP-1(32-36)amide is centered on its potential role in metabolism. Studies in animal models, particularly in diet-induced obese mice, have explored its effects on weight gain, glucose metabolism, and energy expenditure. nih.govnih.govmedchemexpress.com These investigations aim to elucidate the specific mechanisms of action of this pentapeptide and to determine its potential as a therapeutic agent for metabolic disorders. nih.govnih.gov

Table of Research Findings on GLP-1(32-36)amide

| Research Area | Key Findings in Preclinical Models | Reference(s) |

| Metabolism | Inhibits weight gain and modulates whole-body glucose metabolism in diabetic mice. | targetmol.commedchemexpress.eudcchemicals.com |

| Increases basal energy expenditure and curtails the development of obesity, insulin resistance, and hepatic steatosis in diet-induced obese mice. | nih.govnih.gov | |

| Increases glucose utilization without significant changes in plasma insulin, C-peptide, or glucagon levels in dogs. | nih.gov | |

| Cellular Mechanisms | Activates AMPK and inhibits acetyl-CoA carboxylase in skeletal myotubes, suggesting an increase in fatty acid oxidation. | nih.govnih.gov |

| Protects pancreatic islets from damage in diabetic mice. | medchemexpress.com |

Properties

Molecular Formula |

C27H51F3N10O7 |

|---|---|

Molecular Weight |

684.8 g/mol |

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H50N10O5.C2HF3O2/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30;3-2(4,5)1(6)7/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31);(H,6,7)/t16-,17-,18-,20-;/m0./s1 |

InChI Key |

BQNMSKSVLSZCQG-CMPKFCAVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Biogenesis and Endogenous Formation Pathways of Glp 1 32 36 Amide

Enzymatic Cleavage of GLP-1 and Precursor Peptides

The formation of GLP-1(32-36)amide is the result of a multi-step enzymatic degradation process involving its larger precursor peptides. The biologically active form of GLP-1, primarily GLP-1(7-36)amide, is rapidly cleaved in circulation by the enzyme Dipeptidyl Peptidase-4 (DPP-4). wikipedia.orgdiabetesjournals.org This action removes the N-terminal dipeptide, resulting in the formation of GLP-1(9-36)amide, which is the most abundant form of GLP-1 in the bloodstream, constituting 60-80% of the total circulating GLP-1. wikipedia.orgacs.org

While GLP-1(9-36)amide lacks significant insulinotropic activity, it serves as a substrate for further enzymatic processing. nih.govdiabetesjournals.org The endopeptidase Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin, cleaves GLP-1(9-36)amide at specific sites. ahajournals.orgdiabetesjournals.org This cleavage leads to the generation of smaller C-terminal fragments, with the nonapeptide GLP-1(28-36)amide and the pentapeptide GLP-1(32-36)amide being major products of this reaction. nih.govahajournals.org GLP-1(32-36)amide can be formed when GLP-1(9-36)amide is internally cleaved within the C-terminal region by NEP 24.11. ahajournals.org

Table 1: Enzymatic Cascade Leading to GLP-1(32-36)amide Formation

| Precursor Peptide | Enzyme | Primary Cleavage Product(s) |

|---|---|---|

| GLP-1(7-36)amide | Dipeptidyl Peptidase-4 (DPP-4) | GLP-1(9-36)amide |

| GLP-1(9-36)amide | Neutral Endopeptidase 24.11 (NEP 24.11) | GLP-1(28-36)amide and GLP-1(32-36)amide |

Identification of GLP-1(32-36)amide as a Circulating Metabolite of GLP-1(9-36)amide in Research Models

The endogenous formation of GLP-1(32-36)amide has been confirmed in preclinical research models. In studies involving diet-induced obese mice, the administration of its precursor, GLP-1(9-36)amide, led to the rapid formation of the pentapeptide in circulation. nih.govnih.gov The identification and quantification of GLP-1(32-36)amide in plasma samples were accomplished using liquid chromatography-mass spectroscopy (LC-MS), a highly sensitive analytical technique. nih.gov

Physiological Relevance of Peptide Fragment Formation in Biological Systems

The generation of GLP-1(32-36)amide and other fragments represents a sophisticated biological system where a single hormone's metabolic cascade produces multiple bioactive molecules. nih.govdovepress.com Initially, these metabolites were considered inert degradation products, but it is now understood that they possess physiological functions that are often independent of the canonical GLP-1 receptor (GLP-1R) signaling pathway responsible for insulin (B600854) secretion. frontiersin.orgdovepress.com

Research has illuminated several key physiological roles for GLP-1(32-36)amide. In studies on obese mice, the pentapeptide was found to increase basal energy expenditure, inhibit weight gain, and reduce fat mass without altering energy intake. nih.govnih.gov These effects are associated with increased expression of uncoupling proteins (UCP-1 and UCP-3) in brown adipose tissue and skeletal muscle, which is consistent with enhanced fatty acid oxidation and thermogenesis. nih.govnih.gov Furthermore, GLP-1(32-36)amide has been shown to modulate whole-body glucose disposal and improve insulin sensitivity. frontiersin.orgphoenixpeptide.com More recent studies have uncovered a novel role for GLP-1(32-36)amide in promoting angiogenesis, where it was found to rescue diabetic ischemic lower limbs in mice by activating the GLP-1R–dependent eNOS/cGMP/PKG pathway. ahajournals.org This suggests that the physiological relevance of GLP-1 fragment formation extends beyond metabolism to include vascular protection and repair. ahajournals.org

Table 2: Selected Research Findings on the Physiological Effects of GLP-1(32-36)amide in Mice

| Parameter Measured | Observation in Peptide-Treated vs. Vehicle-Treated Mice | Associated Physiological Effect |

|---|---|---|

| Body Weight Gain | Inhibited/Reduced | Anti-obesity |

| Fat Mass | Reduced | Increased Lipolysis/Fatty Acid Oxidation |

| Basal Energy Expenditure | Increased | Thermogenesis |

| Fasting Hyperglycemia & Hyperinsulinemia | Attenuated Progression | Improved Glucose Homeostasis |

| Blood Perfusion in Ischemic Limb | Enhanced | Pro-angiogenic |

Data compiled from studies on diet-induced obese and diabetic mouse models. nih.govahajournals.orgdiabetesjournals.org

Synthetic Methodologies and Chemical Derivatization of Glp 1 32 36 Amide for Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for GLP-1(32-36)amide Production

Solid-phase peptide synthesis (SPPS) is the standard method for producing GLP-1(32-36)amide and its analogs. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process is characterized by repeated cycles of deprotection and coupling reactions. nih.gov

For the synthesis of GLP-1(32-36)amide, a common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins with a resin functionalized with an amide linker, such as the Rink Amide resin, to generate the C-terminal amide. The C-terminal amino acid, Arginine (Arg), protected with a suitable side-chain protecting group (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is coupled to the resin. Subsequently, the Fmoc protecting group on the α-amino group of the resin-bound Arg is removed, and the next amino acid in the sequence (Glycine) is introduced and coupled. This cycle of deprotection and coupling is repeated for each amino acid—Lysine (B10760008) (with a side-chain protecting group like Boc - tert-butyloxycarbonyl), Valine, and finally Leucine—until the full pentapeptide sequence is assembled.

Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). acs.org

Table 1: Example SPPS Protocol for GLP-1(32-36)amide

| Step | Procedure | Reagents/Solvents |

| 1. Resin Swelling | Swell Rink Amide resin in a suitable solvent. | Dimethylformamide (DMF) |

| 2. First Amino Acid Coupling | Couple Fmoc-Arg(Pbf)-OH to the resin. | DIC (N,N'-Diisopropylcarbodiimide), Oxyma |

| 3. Fmoc Deprotection | Remove the Fmoc group from the N-terminus. | 20% Piperidine in DMF |

| 4. Subsequent Amino Acid Couplings | Sequentially couple Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, and Fmoc-Leu-OH. | HCTU, DIPEA (N,N-Diisopropylethylamine) |

| 5. Final Deprotection | Remove the N-terminal Fmoc group. | 20% Piperidine in DMF |

| 6. Cleavage and Side-Chain Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H₂O (e.g., 95:2.5:2.5) |

This table represents a generalized protocol and specific conditions may vary.

Purification Strategies for Synthetic GLP-1(32-36)amide (TFA) in Research Settings

Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the desired product, truncated sequences, deletion sequences, and byproducts from the removal of protecting groups. Therefore, a robust purification strategy is essential to obtain GLP-1(32-36)amide of high purity for research purposes.

The most common method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). dupont.com This technique separates molecules based on their hydrophobicity. The crude peptide, which is typically dissolved in an aqueous solution containing trifluoroacetic acid (TFA), is loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). The peptide is then eluted with a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), also containing TFA. dupont.com The TFA serves as an ion-pairing agent to improve peak shape and resolution.

The fractions are collected and analyzed for purity, often by analytical RP-HPLC and mass spectrometry to confirm the molecular weight of the desired peptide. nih.gov Fractions containing the pure GLP-1(32-36)amide are then pooled and lyophilized to obtain the final product as a TFA salt. For certain biological assays, it may be necessary to perform a salt exchange to replace the TFA with a more biocompatible counter-ion, such as acetate.

Table 2: Typical RP-HPLC Purification Parameters for GLP-1(32-36)amide (TFA)

| Parameter | Condition |

| Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 214 nm and 280 nm |

| Final Product Form | Lyophilized TFA salt |

Specific gradient conditions will depend on the exact peptide sequence and column characteristics.

Rational Design and Synthesis of Novel GLP-1(32-36)amide Analogs for Mechanistic Investigations

To investigate the structure-activity relationships and metabolic stability of GLP-1(32-36)amide, researchers can design and synthesize novel analogs. These modifications can provide insights into the key amino acid residues responsible for its biological activity and can also be used to develop more stable or potent research tools. The synthesis of these analogs generally follows the same SPPS and purification principles outlined above.

One common strategy is alanine scanning mutagenesis , where each amino acid residue in the native sequence is systematically replaced with alanine. This helps to identify the contribution of each side chain to the peptide's function.

Another approach is the incorporation of non-canonical amino acids . For example, replacing L-amino acids with their D-isomers can enhance resistance to proteolytic degradation. The introduction of sterically hindered amino acids, such as aminoisobutyric acid (Aib), can also improve stability. acs.org

Chemical modifications of the side chains can also be employed. For instance, the lysine side chain can be a point of attachment for fluorescent labels, biotin, or other reporter groups to facilitate mechanistic studies. Furthermore, cyclization strategies, such as forming a lactam bridge between the side chains of appropriately placed glutamic acid and lysine residues, can be used to introduce conformational constraints, which may enhance receptor binding affinity and stability. researchgate.net

Table 3: Examples of Rational Design Strategies for GLP-1(32-36)amide Analogs

| Modification Strategy | Example Analog | Rationale for Investigation |

| Alanine Scanning | [Ala³²]-GLP-1(32-36)amide | Determine the importance of the Leucine side chain. |

| D-Amino Acid Substitution | [D-Val³³]-GLP-1(32-36)amide | Increase resistance to enzymatic degradation. |

| Side-Chain Modification | Lys³⁴(Biotin)-GLP-1(32-36)amide | Enable detection and pull-down experiments. |

| Cyclization | c(Glu,Lys)-[Glu³³,Lys³⁴]-GLP-1(32-36)amide | Introduce conformational rigidity to study structure-activity relationships. |

These are hypothetical examples to illustrate the design principles.

Molecular and Cellular Mechanisms of Action of Glp 1 32 36 Amide

Elucidation of GLP-1(32-36)amide Receptor-Independent Signaling Pathways

Unlike its parent hormone GLP-1, which acts on a specific G-protein coupled receptor, GLP-1(32-36)amide and related fragments appear to operate via intracellular targets. dovepress.comnih.gov This receptor-independent action allows them to modulate cellular functions even in tissues with low or no GLP-1 receptor expression. nih.gov

Studies on the closely related nonapeptide GLP-1(28-36)amide, which shares its C-terminal sequence with GLP-1(32-36)amide, have demonstrated a clear activation of the cAMP/PKA signaling pathway. dovepress.comnih.govphysiology.org Administration of GLP-1(28-36)amide has been shown to elevate intracellular cAMP levels and subsequently increase the enzymatic activity of Protein Kinase A (PKA) in both pancreatic β-cells and hepatocytes. nih.govphysiology.orgphysiology.org This activation is a key component of the peptide's cytoprotective and metabolic effects. dovepress.comnih.gov The inhibition of PKA was found to block the effects of the nonapeptide, confirming the pathway's importance. dovepress.comnih.gov These findings suggest a conserved mechanism among GLP-1's C-terminal metabolites. nih.gov

Table 1: Effects of GLP-1(28-36)amide on cAMP/PKA Signaling in Pancreatic β-Cells

| Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|

| INS-1 Cells | GLP-1(28-36)amide (50 nM) | Increased cytoplasmic cAMP levels | researchgate.net |

| Rat Islets | GLP-1(28-36)amide (50 nM) | Increased cytoplasmic cAMP levels | researchgate.net |

Downstream of PKA activation, GLP-1 fragments influence key transcription factors. physiology.orgphysiology.org Research on GLP-1(28-36)amide shows that it stimulates the phosphorylation of β-catenin and the cAMP Response Element-Binding Protein (CREB). nih.govphysiology.orgphysiology.org In pancreatic β-cells, this leads to increased nuclear content of β-catenin and phosphorylation of CREB at Serine 133. physiology.orgresearchgate.net These actions are linked to the expression of genes involved in cell growth and survival, such as cyclin D1. physiology.org PKA inhibition was shown to attenuate the peptide-induced phosphorylation of β-catenin, directly linking this pathway. physiology.org

A significant aspect of the receptor-independent mechanism of GLP-1's C-terminal fragments is their ability to enter cells and target mitochondria directly. bioscientifica.comdovepress.comnih.gov It has been proposed that the C-terminal domain may contain a mitochondrial targeting sequence. ahajournals.org In stressed cells, such as those under glucolipotoxic conditions, the nonapeptide GLP-1(28-36)amide has been shown to preserve mitochondrial membrane potential. bioscientifica.comnih.govnih.gov This action helps to prevent the opening of the mitochondrial permeability transition pore, a key event in oxidative cell death. bioscientifica.comnih.gov By stabilizing the mitochondria, these peptides inhibit the release of cytochrome c and subsequent caspase activation, thereby reducing apoptosis. bioscientifica.comphoenixpeptide.com

By modulating mitochondrial function, GLP-1 fragments can restore cellular energy levels that have been depleted by oxidative stress. nih.govnih.gov In stressed cells, GLP-1(28-36)amide helps to maintain cellular Adenosine Triphosphate (ATP) levels. nih.govphoenixpeptide.com This is crucial for cell survival and function. Studies have shown that GLP-1(28-36)amide's ability to increase intracellular ATP levels is linked to its modulation of soluble adenylyl cyclase, which in turn leads to cAMP accumulation. jci.org

Impact on Energy Metabolism at the Cellular Level

GLP-1(32-36)amide directly influences cellular energy-sensing pathways, contributing to its effects on whole-body metabolism. nih.gov

GLP-1(32-36)amide has been shown to activate AMP-Activated Protein Kinase (AMPK) in skeletal muscle cells (myotubes). nih.govnih.gov AMPK acts as a master regulator of cellular energy homeostasis. physiology.org In studies using C2C12 skeletal myotubes, incubation with GLP-1(32-36)amide increased the phosphorylation of AMPK at its activating site, Threonine-172. nih.gov This activation of AMPK leads to the phosphorylation and inhibition of its downstream target, Acetyl-CoA Carboxylase (ACC), which is consistent with an increase in fatty acid oxidation. nih.govnih.gov Furthermore, the pentapeptide was able to restore the decreased phosphorylation of both AMPK and ACC in myotubes where metabolism had been impaired by pretreatment with palmitate. nih.gov

Table 2: Research Findings on GLP-1(32-36)amide and AMPK Activation in C2C12 Myotubes

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Cell Model | C2C12 skeletal myotubes | - | nih.gov |

| Treatment | GLP-1(32-36)amide (100 pmol/L) for 16 h | Increased phosphorylation of AMPK at Thr-172 | nih.gov |

| Downstream Effect | GLP-1(32-36)amide (100 pmol/L) for 16 h | Increased inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser-79 | nih.gov |

| Function | - | Suggests activation of fat metabolism in response to energy depletion | nih.govnih.gov |

Inhibition of Acetyl-CoA Carboxylase (ACC)

GLP-1(32-36)amide plays a crucial role in regulating cellular energy metabolism, in part through its indirect inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a key enzyme in the synthesis of fatty acids, and its inhibition shifts cellular metabolism towards fatty acid oxidation.

Research has demonstrated that GLP-1(32-36)amide's effect on ACC is mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In studies using C2C12 skeletal myotubes, treatment with GLP-1(32-36)amide was shown to increase the phosphorylation of AMPK at threonine-172. nih.gov This activation of AMPK leads to the subsequent inhibitory phosphorylation of its downstream target, ACC, at serine-79. nih.gov

Mechanisms of Cytoprotection and Anti-Apoptotic Effects in Specific Cell Types

GLP-1(32-36)amide demonstrates significant protective effects against cellular stress and apoptosis (programmed cell death) across various cell types through multiple mechanisms.

Pancreatic β-cells: The pentapeptide has been shown to protect pancreatic β-cells from apoptosis in diabetic environments. ahajournals.org Studies using streptozotocin-induced diabetic mice revealed that GLP-1(32-36)amide treatment decreases the rate of β-cell apoptosis and helps retain cell viability. While the direct mechanism for the pentapeptide is still under investigation, parallels are drawn from the closely related metabolite GLP-1(28-36)amide, which is known to target mitochondria, preserve mitochondrial membrane potential, and inhibit the release of cytochrome c and subsequent caspase activation, thereby preventing apoptosis. nih.govresearchgate.netphoenixpeptide.com

Skeletal Myotubes: In C2C12 skeletal muscle cells, GLP-1(32-36)amide protects against cellular damage induced by metabolic stressors like palmitate. This cytoprotective effect is linked to its ability to restore AMPK signaling that has been impaired by the stressor. nih.gov By activating AMPK, the peptide reduces intracellular levels of reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov

Endothelial Cells: A novel role for GLP-1(32-36)amide has been identified in promoting angiogenesis (the formation of new blood vessels) in endothelial progenitor cells exposed to high-glucose conditions. ahajournals.org This pro-angiogenic effect is a form of cytoprotection for vascular tissues, where the peptide improves fragile mitochondrial function and metabolism. ahajournals.org This is particularly relevant in diabetic vascular complications. GLP-1 and its derivatives have been shown to exert anti-apoptotic effects in endothelial cells by modulating the expression of Bcl-2 family proteins and inhibiting caspase pathways. nih.govijbs.com

Comparative Analysis of GLP-1(32-36)amide with Canonical GLP-1 Receptor Agonism

The mechanism of action of GLP-1(32-36)amide differs fundamentally from that of its parent hormone, GLP-1(7-36)amide, and its synthetic analogs, which act via canonical GLP-1 receptor (GLP-1R) agonism.

Canonical GLP-1R Agonism: The standard GLP-1 signaling pathway involves the binding of GLP-1 or its analogs to the GLP-1R, a G-protein coupled receptor. nih.govfrontiersin.org This binding activates the Gαs subunit, leading to the activation of adenylate cyclase, which increases intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net Elevated cAMP then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). nih.govnih.govyoutube.com This pathway is responsible for the primary effects of GLP-1R agonists: glucose-dependent stimulation of insulin (B600854) secretion, suppression of glucagon (B607659), delayed gastric emptying, and a reduction in appetite and food intake. dovepress.comnih.gov

GLP-1(32-36)amide Mechanisms: In contrast, GLP-1(32-36)amide and other C-terminal metabolites often operate through pathways that are independent of the canonical GLP-1R. nih.govnih.govdovepress.commdpi.com

Receptor Dependency: Many of the metabolic effects of GLP-1(32-36)amide, such as the activation of AMPK in skeletal muscle, are considered to be GLP-1R-independent. nih.govnih.govresearchgate.net It is suggested that these small peptides may be cell-penetrating and act on intracellular targets directly. phoenixpeptide.comfrontiersin.org However, recent research has shown this is not always the case. In endothelial cells, the pro-angiogenic effects of GLP-1(32-36)amide are mediated by the GLP-1R, but through a non-canonical pathway involving eNOS/cGMP/PKG, rather than the typical cAMP/PKA cascade. ahajournals.org

Downstream Signaling: The key downstream kinase for canonical GLP-1R agonism is PKA. researchgate.netnih.gov For GLP-1(32-36)amide's metabolic effects in muscle, the key kinase is AMPK. nih.gov This fundamental difference in signaling pathways dictates their distinct physiological outcomes.

Physiological Outcomes: The primary physiological effects of canonical GLP-1R agonists are centered on glucose control and appetite suppression. nih.govgutnliver.org They have little to no effect on energy expenditure. nih.govnih.gov Conversely, GLP-1(32-36)amide's primary effect is to increase basal energy expenditure and fatty acid oxidation, without altering energy intake. nih.govresearchgate.net

Pre Clinical Investigations of Glp 1 32 36 Amide in in Vitro Research Models

Studies on Pancreatic β-Cell Viability and Apoptosis in Cell Lines (e.g., INS-1 cells)

The glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(32-36)amide, has been identified as a molecule with potential cytoprotective effects on pancreatic β-cells. Emerging evidence suggests that this pentapeptide, along with other C-terminal GLP-1 fragments, may play a role in promoting β-cell survival and mitigating apoptosis, a key factor in the progression of diabetes mellitus. mdpi.comfrontiersin.org In vitro studies have begun to elucidate the mechanisms underlying these protective actions.

Research has indicated that GLP-1 metabolites can have both anti-apoptotic and proliferative effects on pancreatic beta cells. mdpi.com One study highlighted that the novel pentapeptide GLP-1(32-36)amide inhibits β-cell apoptosis in vitro. physiology.org While detailed mechanistic studies on GLP-1(32-36)amide are ongoing, research on the closely related nonapeptide GLP-1(28-36)amide provides significant insights. This nonapeptide has been shown to protect INS-1 β-cells and dispersed human islet cells from glucolipotoxicity and oxidative stress-induced apoptosis. bioscientifica.comnih.gov The protective mechanism involves the peptide entering stressed β-cells, targeting mitochondria, improving mitochondrial membrane potential, and increasing cellular ATP levels. bioscientifica.comnih.govphoenixpeptide.com Consequently, it inhibits the release of cytochrome c and the activation of caspases, key mediators of programmed cell death. bioscientifica.comphoenixpeptide.com These findings suggest that GLP-1(32-36)amide may exert its anti-apoptotic effects through similar mitochondrial-dependent pathways, thereby enhancing β-cell viability and survival under diabetogenic conditions. bioscientifica.com

Research on Skeletal Myotube Metabolism and Fatty Acid Oxidation (e.g., C2C12 cells)

In the context of skeletal muscle metabolism, GLP-1(32-36)amide has demonstrated significant effects on fatty acid oxidation and cellular signaling in in vitro models, particularly in C2C12 skeletal myotubes. nih.govresearcher.life These studies suggest a role for the pentapeptide in enhancing energy expenditure and mitigating the effects of lipid-induced stress at the cellular level. nih.govresearchgate.net

Key findings indicate that GLP-1(32-36)amide stimulates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. nih.gov Treatment of C2C12 myotubes with GLP-1(32-36)amide leads to the phosphorylation and activation of AMPK. nih.govdiabetesjournals.org Activated AMPK, in turn, phosphorylates and inhibits its downstream target, acetyl-CoA carboxylase (ACC). nih.govnih.gov The inhibition of ACC reduces the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation. nih.gov

Furthermore, in C2C12 myotubes exposed to high levels of palmitate, a saturated fatty acid that can induce cellular stress, GLP-1(32-36)amide treatment was found to restore the decreased phosphorylation of both AMPK and ACC. nih.govdiabetesjournals.org This action suggests a protective effect against lipid-induced metabolic dysfunction. The pentapeptide also reduced the intracellular levels of reactive oxygen species (ROS) that were elevated by palmitate treatment, indicating an antioxidant effect in skeletal muscle cells. nih.govdiabetesjournals.org These findings collectively point to GLP-1(32-36)amide as a modulator of skeletal muscle fat metabolism, with the potential to enhance fatty acid oxidation and protect against oxidative stress. nih.gov

| Parameter | Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| AMPK Activation | C2C12 | GLP-1(32-36)amide (100 pmol/L) for 16h | Increased phosphorylation of AMPK at Thr-172. | nih.govdiabetesjournals.org |

| ACC Inhibition | C2C12 | GLP-1(32-36)amide (100 pmol/L) for 16h | Increased inhibitory phosphorylation of ACC at Ser-79. | nih.govdiabetesjournals.org |

| Fatty Acid Oxidation | C2C12 | GLP-1(32-36)amide | Inhibition of acetyl-CoA carboxylase is indicative of an increase in fatty acid oxidation. | nih.gov |

| Oxidative Stress | Palmitate-treated C2C12 | GLP-1(32-36)amide | Reduced intracellular levels of reactive oxygen species (ROS). | nih.govdiabetesjournals.org |

Investigations into Hepatic Glucose Production and Oxidative Stress in Hepatocytes

Pre-clinical in vitro studies have explored the impact of GLP-1 metabolites on liver cells, revealing a potential role in the regulation of hepatic glucose production and the amelioration of oxidative stress. mdpi.com While much of the detailed research has focused on the related nonapeptide GLP-1(28-36)amide, the findings provide a framework for understanding the potential actions of GLP-1(32-36)amide in hepatocytes.

Studies using isolated mouse hepatocytes have shown that C-terminal fragments of GLP-1 can suppress glucose production. physiology.orgphoenixpeptide.com The nonapeptide GLP-1(28-36)amide, for instance, enters hepatocytes through a GLP-1 receptor-independent mechanism and localizes to the mitochondria. phoenixpeptide.com Within the mitochondria, it has been shown to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is a key contributor to elevated blood glucose levels in diabetes. phoenixpeptide.com

In addition to its effects on glucose metabolism, this nonapeptide also demonstrates significant antioxidant properties. mdpi.com In hepatocytes subjected to oxidative stress, GLP-1(28-36)amide treatment was found to suppress the formation of reactive oxygen species (ROS) and restore cellular levels of ATP that were depleted by the stressful conditions. nih.govdiabetesjournals.org These actions suggest that GLP-1 metabolites can protect liver cells from oxidative damage, a common feature of metabolic diseases. mdpi.comnih.gov Given that GLP-1(32-36)amide is a smaller fragment derived from the same C-terminal region of GLP-1, it is plausible that it shares these beneficial effects on hepatic glucose metabolism and oxidative stress. nih.gov

| Parameter | Model | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Glucose Production | Isolated mouse hepatocytes | GLP-1(28-36)amide | Suppression of gluconeogenesis. | phoenixpeptide.com |

| Oxidative Stress | Isolated mouse hepatocytes | GLP-1(28-36)amide | Suppression of reactive oxygen species (ROS). | nih.govdiabetesjournals.org |

| Cellular Energy | Isolated mouse hepatocytes under oxidative stress | GLP-1(28-36)amide | Restoration of cellular ATP levels. | nih.govdiabetesjournals.org |

Analysis of Cellular Bioenergetics and Mitochondrial Function

A growing body of in vitro research highlights the significant role of GLP-1(32-36)amide and related C-terminal peptides in modulating cellular bioenergetics and mitochondrial function across various cell types. bioscientifica.comnih.govdovepress.com These peptides appear to exert their effects by directly targeting the mitochondria, the primary sites of cellular energy production and a key hub for regulating cell survival and death. phoenixpeptide.comnih.govnih.gov

Studies have proposed that the C-terminal domain of GLP-1, from which GLP-1(32-36)amide is derived, contains a consensus sequence that allows it to target mitochondria. nih.govahajournals.org Once inside the cell, these peptides can influence mitochondrial processes, leading to improved cellular function, particularly under conditions of metabolic stress. bioscientifica.comdovepress.com For instance, research in endothelial progenitor cells demonstrated that GLP-1(32-36)amide plays a causal role in improving fragile mitochondrial function and metabolism. ahajournals.org This includes enhancing mitochondrial respiration and improving the mitochondrial membrane potential. researchgate.net

In other cell types, such as pancreatic β-cells and hepatocytes, the related nonapeptide GLP-1(28-36)amide has been shown to protect mitochondrial membrane potential, increase cellular ATP levels, and reduce cytotoxicity and apoptosis in stressed cells. bioscientifica.comnih.govdovepress.comnih.gov By improving the bioenergetic capacity of mitochondria, these peptides help to maintain cellular homeostasis and protect against stress-induced damage. dovepress.com The ability of GLP-1(32-36)amide to modulate mitochondrial energy metabolism is a key aspect of its mechanism of action, contributing to its beneficial effects on cell viability and function. nih.gov

Pre Clinical Investigations of Glp 1 32 36 Amide in in Vivo Animal Models

Research on Whole-Body Glucose Metabolism in Diabetic Rodent Models (e.g., Streptozotocin-induced)

Studies utilizing diabetic rodent models, particularly those induced by streptozotocin (B1681764) (STZ), have demonstrated that GLP-1(32-36)amide modulates whole-body glucose metabolism. glpbio.com In STZ-induced diabetic mice, the administration of this pentapeptide has been shown to improve glucose disposal. frontiersin.orgresearchgate.net Research indicates that while the peptide may only slightly reduce glucose levels after a glucose challenge in normal mice, its effects are more pronounced in diabetic models. glpbio.com

Investigations have shown that infusions of GLP-1(32-36)amide can attenuate the progression of fasting hyperglycemia and hyperinsulinemia in diet-induced obese mice. nih.gov Furthermore, in STZ-induced type 1 diabetic mice with hind limb ischemia, GLP-1(32-36)amide was found to significantly rescue blood perfusion without affecting insulin (B600854) secretion, suggesting a mechanism independent of its parent hormone's classical insulinotropic action. ahajournals.orgahajournals.org This points to a distinct role in improving vascular function in a diabetic state. ahajournals.org

Table 1: Effects of GLP-1(32-36)amide on Glucose Metabolism in High-Fat Diet (HFD) Mice

| Parameter | Vehicle Control | GLP-1(32-36)amide Treated | Significance |

|---|---|---|---|

| Fasting Hyperglycemia | Progressed | Attenuated | P < 0.02 nih.gov |

| Fasting Hyperinsulinemia | Progressed | Attenuated | P < 0.008 nih.gov |

| Insulin-to-Glucose Ratio | 1.5 ± 0.52 | 4.7 ± 1.78 | P < 0.048 nih.gov |

Studies on Basal Energy Expenditure and Thermogenesis in Obese Rodent Models

In obese rodent models, GLP-1(32-36)amide has been found to increase basal energy expenditure. frontiersin.orgnih.govnih.gov This effect contributes to the inhibition of weight gain and is independent of physical activity levels. nih.govresearchgate.net The mechanism underlying this increase in energy expenditure is linked to thermogenesis, particularly in brown adipose tissue (BAT). nih.gov

Table 2: Changes in Thermogenic Protein Expression in Brown Adipose Tissue (BAT) of Obese Mice

| Protein | Observation in GLP-1(32-36)amide Treated Mice | Significance vs. Vehicle Control |

|---|---|---|

| UCP-1 | Significantly Increased | P < 0.028 nih.gov |

| UCP-3 | Significantly Increased | P < 0.03 nih.gov |

Research into Adipose Tissue Remodeling and Lipid Metabolism

GLP-1(32-36)amide has been shown to influence adipose tissue and lipid metabolism, leading to a reduction in fat mass in diet-induced obese mice. nih.govresearchgate.net This reduction in adiposity occurs without a corresponding change in energy intake, highlighting the peptide's role in altering energy balance through expenditure rather than consumption. nih.govresearchgate.net

The peptide's impact extends to lipid profiles and storage. In obese mice, continuous infusion of GLP-1(32-36)amide led to a substantial 60% decrease in liver triglyceride content, bringing levels down to those seen in mice fed a regular chow diet. nih.gov Furthermore, it significantly reduced plasma levels of both glycerol (B35011) and triglycerides. nih.gov In skeletal muscle, the compound was found to decrease the expression of Stearoyl-CoA desaturase-1 (SCD-1), suggesting a reduction in muscle adiposity, possibly through increased fatty acid metabolism. nih.gov In vitro studies using skeletal myotubes showed that GLP-1(32-36)amide activated AMP-activated protein kinase (AMPK) and inhibited acetyl-CoA carboxylase, further supporting its role in promoting fat metabolism. nih.govnih.gov

Table 3: Impact of GLP-1(32-36)amide on Lipid Parameters in Obese Mice

| Parameter | Observation in Treated Mice vs. Control | Significance |

|---|---|---|

| Liver Triglyceride Content | Decreased by 60% | N/A nih.gov |

| Plasma Glycerol Levels | Reduced | P < 0.02 nih.gov |

| Plasma Triglyceride Levels | Reduced | P < 8E-04 nih.gov |

Investigations of Organ-Specific Effects (e.g., Pancreatic Islet Protection, Hepatic Steatosis Attenuation)

Pre-clinical studies have identified organ-protective effects of GLP-1(32-36)amide, notably in the pancreas and liver. frontiersin.orgnih.gov In STZ-induced diabetic mice, the peptide demonstrated a protective effect on pancreatic islets, helping to shield them from damage. glpbio.com In vitro experiments have further shown that GLP-1(32-36)amide can inhibit β-cell apoptosis, suggesting a role in preserving the function and mass of insulin-producing cells under diabetic conditions. frontiersin.orgresearchgate.netresearchgate.net

In the liver, GLP-1(32-36)amide has been shown to potently attenuate the development of hepatic steatosis (fatty liver) in mice fed a high-fat diet. nih.govnih.govphysiology.org This effect is consistent with its impact on lipid metabolism, including the significant reduction of triglyceride accumulation within the liver. nih.gov The ability to curtail the development of both obesity and hepatic steatosis suggests a broad metabolic regulatory function for this pentapeptide. nih.govphysiology.org

Assessment of Food and Water Intake Modulation in Animal Models

A noteworthy finding in the investigation of GLP-1(32-36)amide is its effect on body weight and fat mass appears to be independent of energy intake. nih.govresearchgate.net Studies in diet-induced obese mice have reported that the peptide inhibits weight gain and reduces fat mass without causing a change in food consumption. nih.gov This distinguishes its mechanism from many weight-loss agents that act by suppressing appetite. The parent hormone, GLP-1, is known to inhibit food and water intake when administered centrally; however, the metabolic effects of GLP-1(32-36)amide are achieved by increasing basal energy expenditure rather than reducing caloric intake. nih.govphysiology.orgjnmjournal.org In STZ-induced diabetic mice, treatment with the pentapeptide was also observed to relieve symptoms of polydipsia, or excessive water intake, which is a common symptom of uncontrolled diabetes. glpbio.comresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development of Glp 1 32 36 Amide

Identification of Key Amino Acid Residues for Biological Activity within GLP-1(32-36)amide

Detailed SAR studies specifically focused on GLP-1(32-36)amide are still in their early stages. Much of the existing research on GLP-1 has centered on the full-length peptide and its interactions with the GLP-1R. However, preliminary investigations and the known functions of its constituent amino acids allow for some inferences regarding their potential importance.

The biological activities of GLP-1(32-36)amide, such as increasing basal energy expenditure and inhibiting weight gain, appear to be mediated through mechanisms distinct from the GLP-1R researchgate.netdiabetesjournals.org. This suggests that the key residues for its activity may be involved in interactions with different cellular targets.

Table 1: Amino Acid Sequence and Potential Functional Contributions in GLP-1(32-36)amide

| Position | Amino Acid | Side Chain Properties | Potential Role in Biological Activity |

| 32 | Leucine (L) | Nonpolar, Aliphatic | Hydrophobic interactions with target molecules. |

| 33 | Valine (V) | Nonpolar, Aliphatic | Contribution to the peptide's overall hydrophobicity and structure. |

| 34 | Lysine (B10760008) (K) | Basic, Positively Charged | Electrostatic interactions, potential for hydrogen bonding. |

| 35 | Glycine (G) | Nonpolar, Smallest Amino Acid | Provides conformational flexibility to the peptide backbone. |

| 36 | Arginine (R) | Basic, Positively Charged | Strong electrostatic interactions and hydrogen bonding potential through its guanidinium group. |

Systematic alanine scanning, where each amino acid is replaced by alanine one at a time, is a classical method to determine the contribution of individual side chains to peptide activity. Such studies on GLP-1(32-36)amide would be invaluable in pinpointing the specific residues critical for its unique biological effects.

Impact of N-Terminal and C-Terminal Modifications on Peptide Function

Modifications at the N- and C-termini of peptides are common strategies to enhance stability and modulate activity. While specific research on modifying GLP-1(32-36)amide is limited, principles from broader peptide chemistry can be applied.

N-Terminal Modifications: The free amino group at the N-terminus is a potential site for enzymatic degradation by aminopeptidases. Acetylation is a common modification that can protect against this degradation. For instance, N-terminal acetylation of a truncated GLP-1 analog, GLP-1-(7-34)-amide, was shown to confer resistance to dipeptidyl peptidase-IV (DPP-IV) while retaining biological activity daignet.denih.govresearchgate.net. Similar strategies could be explored for GLP-1(32-36)amide to improve its stability.

C-Terminal Modifications: The C-terminal amide of GLP-1(32-36)amide is a crucial feature. C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor binding and can also increase resistance to carboxypeptidases nih.gov. For the parent GLP-1, C-terminal amidation is important for its insulinotropic activity nih.gov. While the specific impact on GLP-1(32-36)amide's unique activities is not fully elucidated, it is likely that the amide group plays a significant role in its biological function and stability.

Computational Modeling and Molecular Dynamics Simulations of GLP-1(32-36)amide Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of peptides with their biological targets at a molecular level. These techniques can provide insights into the binding modes, conformational changes, and key interacting residues, thereby guiding the rational design of more potent and stable analogs.

The mechanism of action of GLP-1(32-36)amide is a subject of ongoing research, with some studies suggesting a GLP-1R-independent pathway, possibly involving mitochondrial targets, while a recent 2024 study has implicated the GLP-1R in its pro-angiogenic effects ahajournals.org. This highlights the need for further investigation into its molecular interactions.

Table 2: Potential Applications of Computational Modeling for GLP-1(32-36)amide Research

| Modeling Technique | Application for GLP-1(32-36)amide |

| Molecular Docking | Predict the binding pose of GLP-1(32-36)amide to potential targets, including the GLP-1R and other putative receptors or enzymes. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of GLP-1(32-36)amide in complex with its target, providing insights into the stability of the interaction and the conformational changes that occur upon binding. |

| Free Energy Calculations | Estimate the binding affinity of GLP-1(32-36)amide and its analogs to their targets, helping to prioritize compounds for synthesis and experimental testing. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the structural features of GLP-1(32-36)amide analogs with their biological activity, aiding in the design of new compounds with improved properties. |

A computational study has already been used to predict the binding mode of GLP-1(32-36)amide to the GLP-1R, identifying key residues in the receptor that may be involved in the interaction ahajournals.org. Further computational studies, combined with experimental validation, will be crucial to fully elucidate the molecular mechanisms underlying the diverse biological effects of this intriguing pentapeptide and to unlock its full therapeutic potential.

Advanced Analytical Techniques in Glp 1 32 36 Amide Research

Chromatographic Methods for Peptide Characterization (e.g., HPLC-MS, UHPLC)

Chromatographic techniques are fundamental for the separation, purification, and quantification of GLP-1(32-36)amide from complex biological matrices and synthetic preparations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) are pivotal in this regard. nih.govwaters.comahajournals.org

These methods are essential for verifying the purity of synthesized peptides, which is often required to be greater than 98%. ahajournals.org Reversed-phase HPLC (RP-HPLC) is a standard approach, utilizing columns like C18 to separate the peptide from impurities based on hydrophobicity. waters.comlcms.cz The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724), and water, with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. lcms.czelementlabsolutions.com While TFA provides excellent chromatography, FA is often preferred for LC-MS applications due to its volatility and lower ion suppression effects. elementlabsolutions.com

UHPLC systems offer advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, which are critical for detecting the low concentrations of metabolites in biological samples. ahajournals.org For instance, the analysis of GLP-1(32-36)amide and its precursors in plasma samples is often achieved using UHPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.govahajournals.org

Table 1: Representative Chromatographic Conditions for GLP-1 Fragment Analysis

| Parameter | HPLC | UHPLC-MS/MS |

|---|---|---|

| Column | Shim-pack ODS II (1.6 µm, 2.0 mm × 150 mm) lcms.cz | ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm x 100 mm) ahajournals.org |

| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz | Ultrapure water with 10 mmol/L ammonium (B1175870) acetate, 0.3% ammonium hydroxide (B78521) ahajournals.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile lcms.cz | 90% acetonitrile/water (V/V) ahajournals.org |

| Detection | UV waters.com | LTQ Orbitrap Mass Spectrometer ahajournals.org |

Mass Spectrometry for Metabolite Identification and Kinetic Studies

Mass spectrometry (MS) is an indispensable tool for the definitive identification of GLP-1(32-36)amide and for studying its formation kinetics. It has been instrumental in confirming that this pentapeptide is a naturally occurring metabolite derived from the cleavage of larger GLP-1 forms. nih.govdiabetesjournals.org

Studies have demonstrated that GLP-1(32-36)amide is formed in the circulation following the administration of GLP-1(9-36)amide. nih.govnih.gov This process is believed to be mediated by endopeptidases like neprilysin (NEP 24.11). nih.govdiabetesjournals.org Using LC-MS, researchers can track the appearance of the pentapeptide in plasma over time after injecting its precursor. nih.gov This allows for kinetic studies of its formation.

The typical workflow for metabolite identification involves:

Sample Preparation: Extraction of peptides from plasma, often via acetonitrile precipitation. nih.gov

Chromatographic Separation: Separation of the parent peptide and its metabolites using HPLC or UHPLC as described above.

Mass Spectrometric Detection: Analysis using a mass spectrometer, such as a triple quadrupole or Orbitrap, which provides high mass accuracy and the ability to perform fragmentation for structural confirmation. nih.govahajournals.orglcms.cz

For example, in one study, an Agilent 1200 HPLC system coupled to an Applied Biosystems Qtrap 4000 mass spectrometer was used to detect the formation of GLP-1(32-36)amide from GLP-1(9-36)amide in mouse plasma. nih.gov High-resolution mass spectrometry (HRAM) is also employed to identify and quantify impurities and degradation products with high confidence. elementlabsolutions.com

Spectroscopic Techniques for Structural Conformational Analysis (e.g., NMR, CD)

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are crucial for investigating the three-dimensional structure and conformational dynamics of peptides. While extensive structural studies have focused on the full-length GLP-1 and its larger analogues, the principles apply to smaller fragments like GLP-1(32-36)amide. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information on peptide structure in solution. 2D NMR studies on GLP-1 have revealed that it adopts helical structures, particularly when associated with micelles that mimic a membrane environment. nih.govacs.orgnih.gov For a small, flexible pentapeptide like GLP-1(32-36)amide, NMR would likely show a largely disordered or random coil conformation in aqueous solution, which is typical for short peptides lacking significant secondary structure-stabilizing interactions. researchgate.net

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides. Far-UV CD spectra can quantify the percentage of α-helix, β-sheet, and random coil content. nih.govacs.orgacs.org Studies on GLP-1 and its analogs show they possess significant helical content. monash.eduglucagon.com It is expected that the CD spectrum of GLP-1(32-36)amide would be dominated by a signal characteristic of a random coil structure, given its short length and lack of a defined fold.

Table 2: Application of Spectroscopic Techniques to GLP-1 Peptides

| Technique | Information Gained | Expected Findings for GLP-1(32-36)amide |

|---|---|---|

| NMR | Atomic-resolution 3D structure, conformational dynamics. nih.govacs.org | Predominantly random coil conformation in solution. |

| CD | Secondary structure content (α-helix, β-sheet). nih.govmonash.edu | Spectrum characteristic of a disordered peptide. |

Bioassays for Receptor Binding and Signaling Pathway Quantification

To understand the biological function of GLP-1(32-36)amide, researchers rely on a variety of bioassays to measure its interaction with cellular targets and its effect on signaling pathways. Although it is a fragment of GLP-1, its actions may not be mediated by the classical GLP-1 receptor (GLP-1R). nih.gov

Receptor Binding Assays: These assays determine the affinity of a ligand for its receptor. nih.gov For GLP-1 peptides, this often involves competitive binding studies using radiolabeled ligands (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-exendin(9-39)) and cell membranes expressing the GLP-1R. nih.govportlandpress.com While the binding of GLP-1(32-36)amide to the GLP-1R is a subject of investigation, recent findings suggest that some of its effects, such as promoting angiogenesis, are indeed dependent on GLP-1R. ahajournals.org Global docking analyses have also been used to model the binding of GLP-1(32-36) to the GLP-1R. ahajournals.org

Signaling Pathway Quantification: The biological activity of GLP-1(32-36)amide is often quantified by measuring its impact on downstream signaling molecules. Key findings have shown that the pentapeptide can activate AMP-activated protein kinase (AMPK) and inhibit its downstream target, acetyl-CoA carboxylase (ACC). nih.govdiabetesjournals.orgnih.gov These effects are typically measured in cell-based assays, such as in C2C12 myotubes. nih.gov The quantification is performed using techniques like Western blotting to measure the phosphorylation status of AMPK (at Thr-172) and ACC (at Ser-79), which correspond to their activation and inhibition, respectively. nih.gov

Other functional bioassays include:

Cell Viability and Apoptosis Assays: To assess protective effects, for instance, against streptozotocin-induced apoptosis in insulin-producing cells. medchemexpress.com

Metabolite Quantification: Measuring changes in cellular metabolites, such as ATP and lactate (B86563) production, to assess effects on processes like glycolysis. ahajournals.org

Enzyme-Linked Immunosorbent Assays (ELISAs): Used to measure the concentration of peptides or other relevant proteins (like insulin) in biological samples. ahajournals.orgsigmaaldrich.com

These assays collectively provide a quantitative measure of the biological potency and mechanism of action of GLP-1(32-36)amide.

Future Research Directions and Theoretical Implications

Elucidating the Full Spectrum of GLP-1(32-36)amide Biological Actions

Initial research has revealed that GLP-1(32-36)amide, a cleavage product of GLP-1, possesses a range of metabolic effects. phoenixpeptide.com A primary avenue for future research is to systematically characterize the full extent of these actions across various physiological systems. Studies in diet-induced obese mice have shown that the pentapeptide can inhibit weight gain, reduce fat mass, and increase basal energy expenditure without altering energy intake or physical activity. diabetesjournals.orgnih.gov These effects are linked to increased expression of thermogenesis-related proteins and enhanced fatty acid oxidation. diabetesjournals.orgnih.gov

Further investigations are warranted to explore its effects on other tissues and cellular processes. For instance, while it has been shown to reduce β-cell apoptosis and improve glucose disposal in diabetic mice, its long-term impact on pancreatic islet health and function requires more detailed study. frontiersin.orgresearchgate.net A 2024 study highlighted a novel role for GLP-1(32-36)amide in promoting angiogenesis and rescuing diabetic ischemic lower limbs in mice, an effect independent of its insulinotropic actions. ahajournals.org This discovery opens a new research frontier into its cardiovascular and tissue-remodeling properties. Uncovering the complete biological activity profile is crucial for understanding its physiological role and potential as a therapeutic lead.

| Biological System | Key Research Finding | Model System | Reference |

|---|---|---|---|

| Energy Metabolism | Increases basal energy expenditure and inhibits weight gain. | Diet-Induced Obese Mice | diabetesjournals.orgnih.gov |

| Adipose Tissue | Reduces fat mass; increases expression of UCP-1 and UCP-3 in brown adipose tissue. | Diet-Induced Obese Mice | diabetesjournals.orgnih.gov |

| Skeletal Muscle | Increases UCP-3 expression and inhibits acetyl-CoA carboxylase, indicating increased fatty acid oxidation. | Diet-Induced Obese Mice | diabetesjournals.orgnih.gov |

| Glucose Homeostasis | Modulates whole-body glucose disposal and improves insulin (B600854) sensitivity. | Dogs; High-Fat Diet Mice | phoenixpeptide.comnih.gov |

| Cellular Signaling | Activates AMPK and protects against palmitate-induced oxidative stress in myotubes. | C2C12 Skeletal Myotubes | diabetesjournals.orgnih.gov |

| Vascular System | Promotes angiogenesis and improves blood perfusion in ischemic limbs. | Type 1 Diabetic Mice; Endothelial Progenitor Cells | ahajournals.org |

| Pancreatic β-cells | Inhibits β-cell apoptosis. | Streptozotocin-Induced Diabetic Mice | frontiersin.orgresearchgate.net |

Investigating Potential Cross-Talk with Other Endogenous Peptide Systems

GLP-1(32-36)amide does not exist in isolation; it is part of a complex cascade of peptide processing. It is formed from GLP-1(9-36)amide, the major circulating form of GLP-1, which itself is a product of GLP-1(7-36)amide cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4). diabetesjournals.orgwikipedia.org Further cleavage by neutral endopeptidase 24.11 (NEP 24.11) can generate smaller fragments, including GLP-1(32-36)amide. diabetesjournals.orgnih.gov This metabolic pathway suggests an intrinsic interplay within the GLP-1 system itself, where precursor peptides and their metabolites may have distinct or complementary actions.

Future research should focus on the potential for cross-talk with other related peptide systems. For example, glucagon (B607659), which is structurally related to GLP-1, can exert effects at the GLP-1 receptor (GLP-1R) under certain conditions. upstate.edu Conversely, it has been suggested that GLP-1(9-36) can signal at the human glucagon receptor. nih.gov Given that GLP-1(32-36)amide is a downstream product, it is plausible that it could modulate or interact with the signaling pathways of glucagon or other proglucagon-derived peptides. Additionally, since enteroendocrine L-cells co-secrete GLP-1 and Peptide YY (PYY), investigating potential interactions between GLP-1 metabolites and the PYY system could reveal coordinated regulation of appetite and metabolism. upstate.edu Elucidating these interactions is essential for a holistic understanding of metabolic regulation.

Exploring Novel Research Methodologies for GLP-1(32-36)amide Studies

Advancing our understanding of GLP-1(32-36)amide will require the application of both established and novel research methodologies. Current studies have successfully utilized techniques such as mass spectroscopy to identify its formation from precursor peptides and hyperglycemic clamp studies in animal models to assess its effects on glucose metabolism. phoenixpeptide.comnih.gov In vitro work with cell lines like C2C12 myotubes has been instrumental in dissecting cellular mechanisms, employing methods like Western Immunoblot analysis to probe signaling pathways such as AMPK activation. diabetesjournals.orgnih.gov

Future research could benefit from more advanced techniques. High-resolution metabolomics and peptidomics could be used to map the precise formation and degradation pathways of GLP-1(32-36)amide in different tissues and disease states. To pinpoint its direct cellular targets, especially given the uncertainty around its receptor, chemical biology approaches using photo-affinity labeling and subsequent proteomic analysis could be employed. Furthermore, given its apparent effects on gene expression (e.g., UCP-1, UCP-3), transcriptomic analyses like single-cell RNA sequencing could identify the specific cell populations that respond to the pentapeptide and the genetic programs it modulates. diabetesjournals.org The development of sensitive and specific assays, such as a fluorescent high-content system (fHCS) method, will also be crucial for determining the bioactivity of this and other peptide fragments in a high-throughput manner. researchgate.net

| Methodology Type | Application | Potential Insights |

|---|---|---|

| Established | ||

| Mass Spectroscopy | Identification and quantification of the peptide in biological samples. | Confirms metabolic pathways and formation from precursors like GLP-1(9-36)amide. nih.gov |

| Hyperglycemic/Euglycemic Clamps | Assessing whole-body glucose disposal and insulin sensitivity. | Quantifies the peptide's impact on systemic glucose metabolism. phoenixpeptide.com |

| Cell Culture Assays (e.g., C2C12, EPCs) | Investigating direct cellular effects and signaling pathways. | Elucidates molecular mechanisms, such as AMPK activation and angiogenic responses. diabetesjournals.orgahajournals.org |

| Western Blot / qRT-PCR | Measuring protein and mRNA expression levels. | Reveals changes in key metabolic proteins (e.g., UCP-1, pAMPK) and their gene expression. diabetesjournals.org |

| Novel/Future | ||

| Single-Cell RNA Sequencing | Transcriptomic analysis of tissues exposed to the peptide. | Identifies specific cell types responsive to GLP-1(32-36)amide and the genetic pathways it regulates. |

| Photo-affinity Labeling & Proteomics | Identifying direct binding partners and potential receptors. | Could definitively identify the molecular target(s) responsible for its biological effects. |

| High-Resolution Metabolomics | Tracking metabolic flux in cells or tissues treated with the peptide. | Provides a detailed view of how the peptide alters cellular metabolism, such as fatty acid oxidation. |

| Fluorescent High-Content System (fHCS) | High-throughput screening for bioactivity. | Enables efficient screening of peptide analogues and discovery of other bioactive fragments. researchgate.net |

Theoretical Frameworks for GLP-1 Metabolite Bioactivity Beyond Canonical Receptor Engagement

One of the most intriguing aspects of GLP-1 metabolites, including GLP-1(32-36)amide, is that their biological actions may occur independently of the canonical GLP-1 receptor. nih.govdovepress.com This has led to the development of several theoretical frameworks to explain their activity. The actions of some GLP-1 receptor agonists that appear to be GLP-1R-independent might be mediated by this pentapeptide. nih.govresearchgate.net

One theory posits the existence of a novel, as-yet-unidentified receptor that specifically binds these smaller C-terminal fragments. dovepress.com This would explain how they can elicit distinct cellular responses.

A second framework involves non-canonical signaling through the known GLP-1R. The pentapeptide might act as a biased agonist, binding to the GLP-1R in a different conformation than the full-length hormone, thereby preferentially activating certain downstream pathways (e.g., G-protein signaling) while not engaging others (e.g., β-arrestin recruitment). researchgate.net The recent finding that the angiogenic effects of GLP-1(32-36)amide are blocked by a GLP-1R antagonist supports a role for the canonical receptor, though the downstream signaling (via eNOS/cGMP/PKG) differs from the classical cAMP pathway. ahajournals.org

A third, and particularly novel, framework suggests a receptor-independent intracellular mechanism. Evidence indicates that GLP-1 metabolites can enter cells and target organelles directly. phoenixpeptide.comdovepress.com Specifically, they may localize to mitochondria, where they modulate oxidative phosphorylation, maintain membrane potential, and reduce oxidative stress. phoenixpeptide.comahajournals.org This model is supported by findings that GLP-1(32-36)amide protects against palmitate-induced reactive oxygen species (ROS) and improves mitochondrial function. diabetesjournals.orgahajournals.org These competing and potentially overlapping frameworks provide a rich ground for future hypothesis-driven research to unravel the precise molecular mechanisms of GLP-1 metabolite bioactivity.

Q & A

Q. Advanced Research Focus

- Purity : Reverse-phase HPLC with UV detection (≥96% purity threshold) .

- Stability : Assess degradation under varying pH and temperature conditions using mass spectrometry (MS) .

- Bioactivity : Validate mitochondrial targeting via confocal microscopy with MitoTracker colocalization .

How does GLP-1(32-36)amide (TFA) interact with other GLP-1 cleavage products (e.g., GLP-1(9-36)amide)?

Advanced Research Focus

Synergistic effects are observed with GLP-1(28-36)amide, which also targets mitochondria to inhibit fatty acid oxidation . However, GLP-1(9-36)amide acts as a GLP-1R antagonist, complicating co-administration studies .

Methodological Note : Use neutral endopeptidase (NEP 24.11) inhibitors to isolate specific cleavage product contributions .

What are the limitations of current evidence for GLP-1(32-36)amide’s therapeutic potential?

Q. Advanced Research Focus

- Species-Specific Responses : Efficacy in rodents does not fully translate to primates due to differences in peptide processing .

- Long-Term Safety : No data exist on chronic toxicity or immunogenicity beyond 16-week studies .

Methodological Note : Prioritize non-human primate trials to bridge translational gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.